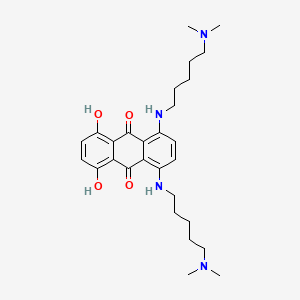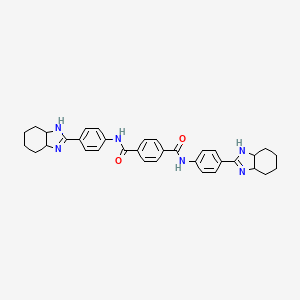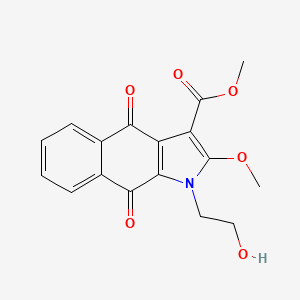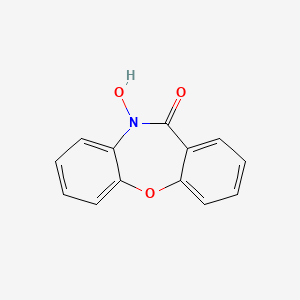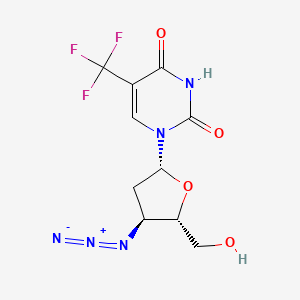
3'-Azido-2',3'-dideoxy-5-trifluoromethyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Azido-2’,3’-dideoxy-5-trifluoromethyluridine is a synthetic nucleoside analog. It is structurally characterized by the presence of an azido group at the 3’ position, a trifluoromethyl group at the 5’ position, and the absence of hydroxyl groups at the 2’ and 3’ positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’,3’-dideoxy-5-trifluoromethyluridine typically involves multiple stepsThe trifluoromethyl group is then introduced at the 5’ position using a suitable trifluoromethylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-efficiency catalysts, advanced purification techniques, and stringent reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3’-Azido-2’,3’-dideoxy-5-trifluoromethyluridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, such as azide-alkyne cycloaddition.
Reduction Reactions: The azido group can be reduced to an amine under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation at the 5’ position.
Common Reagents and Conditions
Substitution: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition.
Reduction: Hydrogenation or the use of reducing agents like triphenylphosphine.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products
Substitution: Formation of triazole derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxidized uridine derivatives.
Aplicaciones Científicas De Investigación
3’-Azido-2’,3’-dideoxy-5-trifluoromethyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving nucleic acid interactions and modifications.
Medicine: Investigated for its potential antiviral properties, particularly against HIV.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mecanismo De Acción
The compound exerts its effects primarily through the incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of DNA or RNA strands, thereby inhibiting viral replication. The azido group at the 3’ position is crucial for this activity, as it prevents the formation of phosphodiester linkages necessary for nucleic acid synthesis .
Comparación Con Compuestos Similares
Similar Compounds
3’-Azido-2’,3’-dideoxyuridine: Similar structure but lacks the trifluoromethyl group.
3’-Azido-2’,3’-dideoxyadenosine: Contains an adenine base instead of uracil.
3’-Azido-2’,3’-dideoxyguanosine: Contains a guanine base instead of uracil
Uniqueness
3’-Azido-2’,3’-dideoxy-5-trifluoromethyluridine is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This modification may also influence its interaction with biological targets, making it a valuable compound for further research and development .
Propiedades
Número CAS |
87190-84-9 |
|---|---|
Fórmula molecular |
C10H10F3N5O4 |
Peso molecular |
321.21 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10F3N5O4/c11-10(12,13)4-2-18(9(21)15-8(4)20)7-1-5(16-17-14)6(3-19)22-7/h2,5-7,19H,1,3H2,(H,15,20,21)/t5-,6+,7+/m0/s1 |
Clave InChI |
LYWDBOUHROZMIU-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N=[N+]=[N-] |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




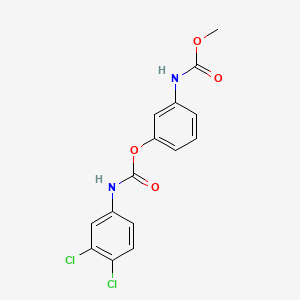
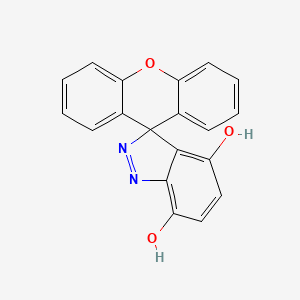
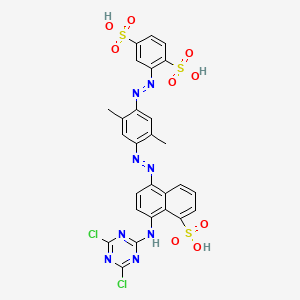
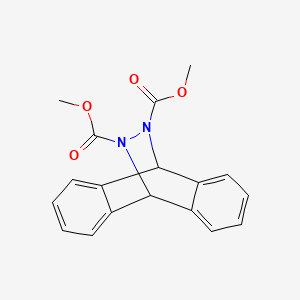
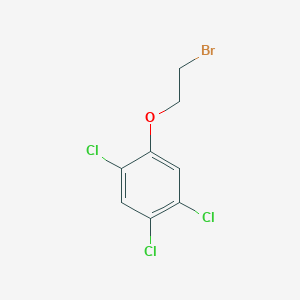
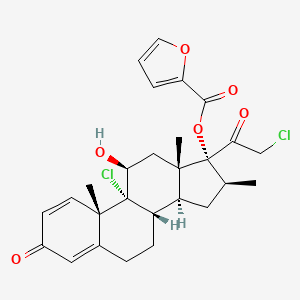
![[2-(5-Nitrofuran-2-yl)-2-oxoethyl] thiocyanate](/img/structure/B12794377.png)
